molecular formula C6H6O7 B1234435 Allo-hydroxycitric acid lactone CAS No. 469-72-7

Allo-hydroxycitric acid lactone

Cat. No. B1234435
CAS RN: 469-72-7
M. Wt: 190.11 g/mol
InChI Key: PFHZIWAVXDSFTB-AWFVSMACSA-N
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Description

Allo-hydroxycitric acid lactone is a natural product found in Hibiscus sabdariffa with data available.

Scientific Research Applications

Preparation and Stability

Allo-hydroxycitric acid lactone (HCAL) has been prepared in high purity and converted into various metal salts. It's noted for its stability at room temperature but shifts in equilibrium with its acid counterpart in aqueous solutions. The preparation involved establishing an HPLC method for quantification, marking a significant step in its handling and study (Rao et al., 2010).

Analytical Techniques

Advances in analytical techniques have contributed significantly to the research of hydroxycitric acid lactone. Capillary zone electrophoresis methods with direct ultraviolet detection have been developed, offering a robust approach for analyzing diastereomeric 2-hydroxycitric acid lactones in plant sources such as Garcinia cambogia fruit rinds and Hibiscus sabdariffa calyx (Abhijith et al., 2017; Muensritharam et al., 2008).

Biological Properties

HCAL and its derivatives have shown a range of biological properties, such as appetite suppression in in-vivo studies, marking its potential relevance in fields related to metabolism and nutrition (Rao et al., 2010). Additionally, novel hydroxycitric acid lactone derivatives exhibit antibacterial activity, suggesting its utility in antimicrobial studies (Ishii et al., 2015).

Extraction and Separation Techniques

Research has also focused on optimizing extraction and separation techniques for HCAL. Studies have employed Poly(4-vinylpyridine) (PVP) for the separation of HCAL from complex mixtures, addressing challenges related to the extraction of hydroxycitric acid from natural sources like Garcinia cambogia fruits (Chanda & Rempel, 2000).

properties

CAS RN

469-72-7

Product Name

Allo-hydroxycitric acid lactone

Molecular Formula

C6H6O7

Molecular Weight

190.11 g/mol

IUPAC Name

(2S,3R)-3-hydroxy-5-oxooxolane-2,3-dicarboxylic acid

InChI

InChI=1S/C6H6O7/c7-2-1-6(12,5(10)11)3(13-2)4(8)9/h3,12H,1H2,(H,8,9)(H,10,11)/t3-,6-/m1/s1

InChI Key

PFHZIWAVXDSFTB-AWFVSMACSA-N

Isomeric SMILES

C1C(=O)O[C@@H]([C@]1(C(=O)O)O)C(=O)O

SMILES

C1C(=O)OC(C1(C(=O)O)O)C(=O)O

Canonical SMILES

C1C(=O)OC(C1(C(=O)O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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